molecular formula C17H18ClN5O2S2 B13367243 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367243
M. Wt: 423.9 g/mol
InChI Key: HPRHJHKDIWVMPG-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that combines several functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, typically starting with the preparation of the triazole and thiadiazole rings. These rings are then fused together through a series of chemical reactions. Common synthetic routes include the use of hydrazine derivatives and thiocarbonyl compounds under specific reaction conditions . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate access. The molecular pathways involved often include inhibition of enzyme activity, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazoles, such as:

  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines What sets 6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C17H18ClN5O2S2

Molecular Weight

423.9 g/mol

IUPAC Name

6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18ClN5O2S2/c1-27(24,25)22-10-4-6-13(11-22)16-19-20-17-23(16)21-15(26-17)9-8-12-5-2-3-7-14(12)18/h2-3,5,7-9,13H,4,6,10-11H2,1H3/b9-8+

InChI Key

HPRHJHKDIWVMPG-CMDGGOBGSA-N

Isomeric SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4Cl

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.